2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene
Overview
Description
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a brominated thiophene derivative with a trifluoromethyl group attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination: The thiophene ring can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group at the 2-position.
Trifluoromethylation: The phenyl ring can be trifluoromethylated using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form a corresponding hydroxyl group.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Nucleophilic Substitution Products: Resulting from substitution reactions.
Scientific Research Applications
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar trifluoromethyl and bromo groups.
2-Bromo-5-(trifluoromethyl)benzamide: A benzamide derivative with similar functional groups.
Uniqueness: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is unique due to its thiophene core, which imparts different chemical and physical properties compared to pyridine or benzamide derivatives. This makes it suitable for specific applications where the thiophene ring's properties are advantageous.
Properties
IUPAC Name |
2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSGQNWORRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702992 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869540-85-2 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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